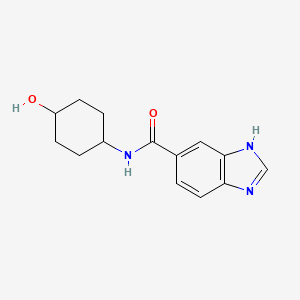

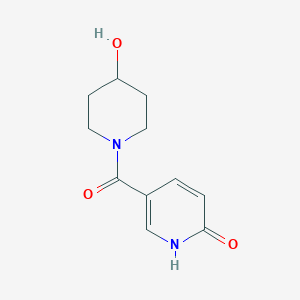

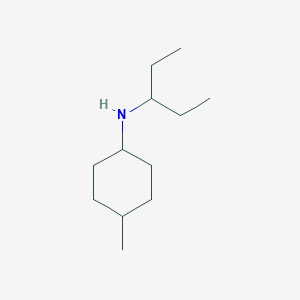

N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide

Descripción general

Descripción

“N-(4-Hydroxycyclohexyl)acetamide” is an organic compound with the molecular formula C8H15NO2 . It has an average mass of 157.210 Da and a monoisotopic mass of 157.110275 Da . It is commonly constituted by two diastereomers (cis- and trans-isomers).

Synthesis Analysis

The synthesis of N-(4-Hydroxycyclohexyl)acetamide derivatives has been reported in the literature. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides were synthesized and evaluated for their anticonvulsant properties.

Molecular Structure Analysis

The molecular structure of N-(4-Hydroxycyclohexyl)acetamide consists of freely rotating bonds, with 3 hydrogen bond acceptors and 2 hydrogen bond donors . The compound’s structure was analyzed using various methods such as FTIR, UV, and MS.

Chemical Reactions Analysis

The cis-trans epimerization of N-(4-Hydroxycyclohexyl)acetamide was studied theoretically and experimentally . The reaction proceeds through the cis-, trans-free radical and 4-acetamide-cyclohexanone intermediate pathway .

Physical And Chemical Properties Analysis

N-(4-Hydroxycyclohexyl)acetamide has a density of 1.1±0.1 g/cm3, a boiling point of 357.2±31.0 °C at 760 mmHg, and a flash point of 169.8±24.8 °C . It has a molar refractivity of 42.3±0.4 cm3, a polar surface area of 49 Å2, and a molar volume of 146.0±5.0 cm3 .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide derivatives have been synthesized and characterized for their structural properties, using techniques like NMR, ESI-MS, and X-ray crystallography. These compounds have shown cytotoxic effects on certain cancer cell lines, indicating potential in cancer research and therapy (Kelly et al., 2007).

Antimicrobial Activity

- Derivatives of N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide have been explored for their antimicrobial properties. Various substituted derivatives have demonstrated significant inhibitory activity against bacterial strains like S. aureus and E. coli, highlighting their potential in developing new antimicrobial agents (Özden et al., 2011).

Catalysis and Chemical Reactions

- In chemical synthesis, these derivatives are used in catalytic reactions to create various pharmacologically active compounds. Their role in facilitating reactions under specific conditions is crucial in developing new drugs and materials (Yıldırım et al., 2005).

Role in Antitumor Studies

- Some derivatives have shown promising results in antitumor studies. Their cytotoxic properties against cancer cell lines like MCF-7 breast cancer cells suggest potential applications in cancer treatment (Butler et al., 2013).

Antipsychotic Agent Development

- Research has been conducted on heterocyclic carboxamides, including derivatives of N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide, for their potential as antipsychotic agents. These studies focus on their binding affinity to various receptors in the brain, indicating their possible use in treating psychiatric disorders (Norman et al., 1996).

Mecanismo De Acción

A study by Wang (2013) explored the mechanism of cis-trans epimerization of N-(4-Hydroxycyclohexyl)acetamide using density functional theory (DFT). The study proposed a new reaction pathway, indicating its preference over others.

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-hydroxycyclohexyl)-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-11-4-2-10(3-5-11)17-14(19)9-1-6-12-13(7-9)16-8-15-12/h1,6-8,10-11,18H,2-5H2,(H,15,16)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURHWAAUHYBZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)N=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-[(2-chlorophenyl)methoxy]benzaldehyde](/img/structure/B1462424.png)

![2-[Bis(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B1462428.png)

methanone](/img/structure/B1462431.png)

methanone](/img/structure/B1462432.png)

![3-[(2-Ethylbutyl)amino]propanenitrile](/img/structure/B1462434.png)

![3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1462436.png)